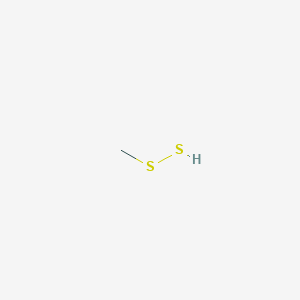![molecular formula C5H10ClNOS B12436161 2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thia-5-azabicyclo[221]heptan-2-one hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an aziridine derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atom.
Scientific Research Applications
2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
- 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Comparison
2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride is unique due to the presence of a carbonyl group at the 2-position, which can significantly influence its reactivity and biological activity. In contrast, 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride lacks this carbonyl group, resulting in different chemical properties and potential applications. The 2,2-dioxide derivative has additional oxygen atoms, which can further modify its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C5H10ClNOS |
|---|---|
Molecular Weight |
167.66 g/mol |
IUPAC Name |
2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride |
InChI |
InChI=1S/C5H9NOS.ClH/c7-8-3-4-1-5(8)2-6-4;/h4-6H,1-3H2;1H |
InChI Key |
JBCMWVOOFXBLKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CS2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate](/img/structure/B12436078.png)
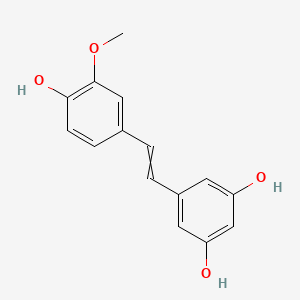
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
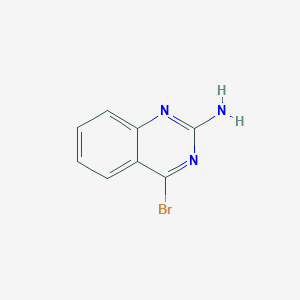
![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)
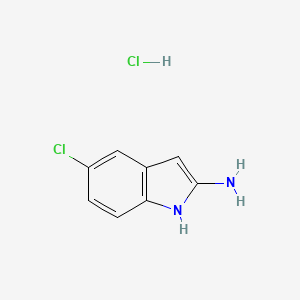
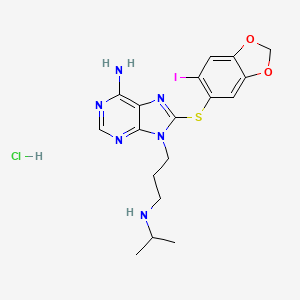
![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)
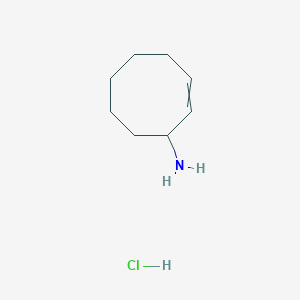
![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)

![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
